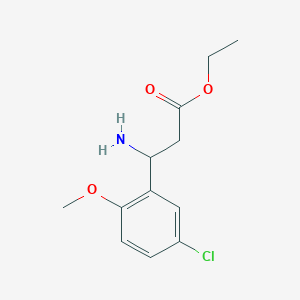![molecular formula C13H10BrFO B13509019 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene](/img/structure/B13509019.png)
1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO. It is characterized by a bromomethyl group attached to a phenoxy ring, which is further substituted with a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of 4-methylphenol followed by etherification and fluorination. The general steps are as follows:
Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromomethyl group.
Etherification: The bromomethylated phenol is then reacted with 2-fluorophenol under basic conditions to form the ether linkage.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification reactions, followed by purification processes to ensure high purity and yield. These methods are optimized for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated phenoxy compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 1-[4-(Chloromethyl)phenoxy]-2-fluorobenzene
- 1-[4-(Bromomethyl)phenoxy]-2-chlorobenzene
- 1-[4-(Bromomethyl)phenoxy]-2-iodobenzene
Comparison: 1-[4-(Bromomethyl)phenoxy]-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties.
Propiedades
Fórmula molecular |
C13H10BrFO |
|---|---|
Peso molecular |
281.12 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-(2-fluorophenoxy)benzene |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,9H2 |
Clave InChI |
LWJUUBKLTTYMMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
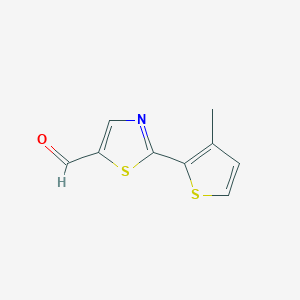
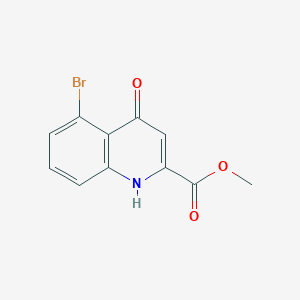


![2-Chloro-4-[(methylamino)methyl]phenol](/img/structure/B13508969.png)
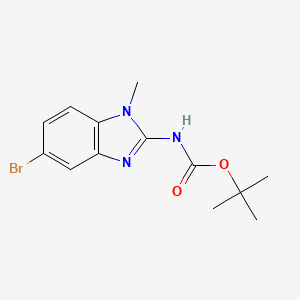
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)
![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13508990.png)
![rac-(1'R,2R,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B13508991.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B13508992.png)
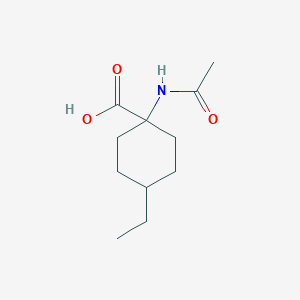
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13509004.png)
